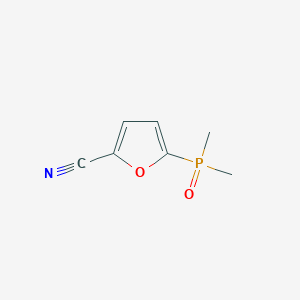
(2-Aminopyrimidin-4-yl)dimethylphosphine oxide
Descripción general
Descripción
(2-Aminopyrimidin-4-yl)dimethylphosphine oxide is a useful research compound. Its molecular formula is C6H10N3OP and its molecular weight is 171.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Aminopyrimidin-4-yl)dimethylphosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminopyrimidin-4-yl)dimethylphosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Phosphinylglycerols : The synthesis of (2R)-1-amino-1-deoxy-1-phosphinylglycerols, which can be utilized for structural and conformational assignments in scientific research, is one application (Hanaya et al., 1990).
Construction of Supramolecular Porphyrin Arrays : The 2-aminopyrimidin-5-yl ligand is a promising candidate for building supramolecular porphyrin arrays with broad absorption bands, enhancing light-harvesting efficiency (Balaban et al., 2003).
Inhibition of Nitric Oxide Production : 5-substituted 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide production, highlighting their potential in immunological research (Jansa et al., 2014).
ALK Inhibitors in Cancer Research : The incorporation of dimethylphosphine oxide is a key factor in the selectivity of 2,4-Diarylaminopyrimidines as ALK inhibitors over IGF1R/InsR, significant in cancer research (Tu et al., 2018).
Self-Assembly in Nonpolar Solvents : The self-assembly of 2-aminopyrimidines in nonpolar solvents leads to the formation of less polar species through N-HN hydrogen bonding, useful in material science (Rospenk & Koll, 2007).
Electrochemical Reduction Studies : The electrochemical reduction of cytosine and 4-aminopyrimidine in dimethyl sulfoxide results in the formation of radical anions and redox couples, valuable in electrochemistry research (Wasa & Elving, 1982).
Synthesis of Diphosphorus Compounds : N-Phosphorylated Aminomethylene-Dimethylphosphine Oxides and -Sulfides are used in the synthesis of diphosphorus compounds and their oxidation reactions (Kaukorat et al., 1995).
Photoluminescence in Silver(I) Complexes : Silver(I) complexes prepared with 4,6-bis(2-pyridyl)-2-aminopyrimidine ligands display room-temperature photoluminescence, applicable in photophysics (Chi et al., 2006).
Synthesis of 4-Aminopyrimidine Derivatives : The development of a concise TfOH-mediated cycloaddition method for synthesizing multi-substituted 4-aminopyrimidine derivatives demonstrates its utility in organic synthesis (Chen et al., 2016).
Propiedades
IUPAC Name |
4-dimethylphosphorylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N3OP/c1-11(2,10)5-3-4-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFNUVTULNOSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC(=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N3OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyrimidin-4-yl)dimethylphosphine oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenylpyrazolo[1,5-c]pyrimidine](/img/structure/B8143215.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperidin-4-yl]ethanone](/img/structure/B8143217.png)
![Tert-butyl 2-[2-[(2-chloroacetyl)amino]phenoxy]-2-methylpropanoate](/img/structure/B8143224.png)

![Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate](/img/structure/B8143248.png)



![(10Z,14Z,16Z)-6'-butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8143276.png)




